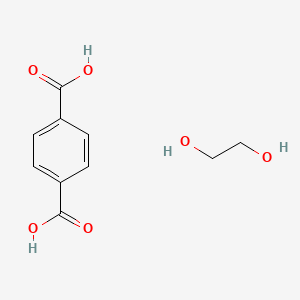

Éthane-1,2-diol ; acide téréphtalique

Vue d'ensemble

Description

Ethane-1,2-diol and terephthalic acid are two important organic compounds that are widely used in a variety of scientific research applications. Ethane-1,2-diol, also known as ethylene glycol, is a colorless, odorless, viscous liquid that is miscible with water and has a sweet taste. Terephthalic acid is an aromatic dicarboxylic acid that is used as a monomer for the production of polyester fibers and resins.

Applications De Recherche Scientifique

Industrie textile

Fibres de polyester (Térylène ou Dacron) : Le PET est largement utilisé pour produire des fibres pour l'industrie textile. Ces fibres sont connues pour leur durabilité, leur résistance à l'étirement et au rétrécissement, et leurs propriétés de séchage rapide. Elles sont utilisées dans les vêtements tels que les costumes, les chemises et les jupes, seules ou mélangées à des fibres naturelles comme le coton. De plus, les fibres de PET offrent une bonne isolation thermique et sont utilisées dans les anoraks et les duvets de literie .

Matériaux d'emballage

Bouteilles de boissons et contenants alimentaires : L'une des utilisations les plus reconnaissables du PET est dans l'industrie de l'emballage, en particulier pour la fabrication de bouteilles d'eau et de boissons gazeuses. Les excellentes propriétés de barrière du PET contre les gaz, son rapport résistance/poids élevé et sa recyclabilité en font un choix idéal pour l'emballage des boissons. Il est également utilisé pour les contenants alimentaires en raison de sa sécurité et de sa capacité à maintenir la fraîcheur du contenu .

Production de films

Bandes audio et vidéo, films radiographiques : Le PET peut être transformé en films minces qui ont des applications dans les bandes audio et vidéo en raison de leur stabilité dimensionnelle et de leur clarté. Dans le domaine médical, les films en PET sont utilisés dans les films radiographiques pour leur transparence et leurs capacités de reproduction de détails fins .

Industrie automobile

Cordes de pneus de voiture, tuyaux et courroies : L'industrie automobile utilise le PET pour la fabrication de cordes de pneus de voiture, de tuyaux et de courroies. La résistance élevée à la traction et à l'usure du matériau le rendent adapté à ces applications, contribuant à la sécurité et à la longévité des véhicules .

Isolation électrique

Films isolants : Les excellentes propriétés isolantes du PET sont exploitées dans l'industrie électrique où il est utilisé pour produire des films isolants. Ces films sont des composants essentiels dans les condensateurs et les transformateurs, offrant des performances et une durabilité fiables .

Domaine médical

Dispositifs médicaux stérilisables : La capacité du PET à résister à des températures élevées lui permet d'être utilisé dans les dispositifs médicaux qui nécessitent une stérilisation. Sa biocompatibilité garantit qu'il peut être utilisé en toute sécurité dans diverses applications médicales sans réactions indésirables .

Plastiques d'ingénierie

Composants haute performance : En raison de son point de fusion élevé et de sa résistance, le PET est classé comme un plastique d'ingénierie. Il est utilisé pour la fabrication de composants haute performance dans les machines et l'électronique qui nécessitent des matériaux robustes capables de résister à des conditions difficiles .

Mécanisme D'action

Target of Action

Ethane-1,2-diol;terephthalic acid, also known as ethylene glycol and terephthalic acid, primarily targets the formation of polyesters . The compound plays a crucial role in the production of polyethylene terephthalate (PET), a widely used plastic in various industries .

Mode of Action

The mode of action involves a reaction between the acid (terephthalic acid) with two -COOH groups, and the alcohol (ethane-1,2-diol) with two -OH groups . This reaction results in the formation of ester linkages, with the loss of a water molecule every time an ester linkage is made . The resulting chain is a polyester, specifically PET .

Biochemical Pathways

The biochemical pathway involved in the action of ethane-1,2-diol;terephthalic acid is the synthesis of polyesters, particularly PET . The process is generally achieved by a polycondensation reaction . The monomers, terephthalic acid and ethylene glycol, can be further utilized by microorganisms, entering the tricarboxylic acid cycle (TCA cycle) or being converted into high-value chemicals .

Result of Action

The primary result of the action of ethane-1,2-diol;terephthalic acid is the formation of PET . PET is a robust and versatile material used in various applications, including the textile industry and packaging . It’s known for its high tensile strength, durability, and resistance to degradation .

Action Environment

The action of ethane-1,2-diol;terephthalic acid can be influenced by environmental factors. For instance, the ester linkages in PET can be broken when exposed to dilute alkali, resulting in the formation of ethane-1,2-diol and the salt of the carboxylic acid . The reaction temperature and pressure also play a crucial role in the polymerization process .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Ethane-1,2-diol plays a crucial role in biochemical reactions, particularly in the synthesis of polyesters. It interacts with terephthalic acid through esterification reactions to form PET . This reaction involves the formation of ester linkages between the hydroxyl groups of ethane-1,2-diol and the carboxyl groups of terephthalic acid, resulting in the release of water molecules . The enzymes and proteins involved in this process are primarily industrial catalysts, such as antimony compounds, which facilitate the polymerization reaction .

Cellular Effects

The cellular effects of ethane-1,2-diol and terephthalic acid are primarily observed in the context of their degradation products. Ethane-1,2-diol, when metabolized, produces toxic metabolites such as glycolic acid and oxalic acid, which can cause cellular damage . These metabolites can disrupt cellular processes, including cell signaling pathways and gene expression, leading to adverse effects on cellular metabolism . Terephthalic acid, on the other hand, is relatively inert and does not significantly impact cellular functions .

Molecular Mechanism

At the molecular level, the mechanism of action of ethane-1,2-diol involves its conversion to glycolaldehyde by the enzyme alcohol dehydrogenase . Glycolaldehyde is further oxidized to glycolic acid and oxalic acid, which can inhibit various enzymes and disrupt cellular functions . Terephthalic acid, due to its stability, does not undergo significant biochemical transformations and remains largely unchanged in biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethane-1,2-diol and terephthalic acid can change over time. Ethane-1,2-diol is relatively stable but can degrade into toxic metabolites under certain conditions . Long-term exposure to ethane-1,2-diol can lead to cumulative cellular damage due to the accumulation of its metabolites . Terephthalic acid, being more stable, does not show significant degradation over time and maintains its chemical integrity .

Dosage Effects in Animal Models

In animal models, the effects of ethane-1,2-diol vary with dosage. Low doses are generally well-tolerated, but high doses can lead to severe toxicity due to the accumulation of glycolic acid and oxalic acid . These metabolites can cause metabolic acidosis, renal failure, and neurological damage . Terephthalic acid, on the other hand, is less toxic and does not exhibit significant adverse effects even at higher doses .

Metabolic Pathways

The metabolic pathways of ethane-1,2-diol involve its oxidation to glycolaldehyde, glycolic acid, and oxalic acid by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase . These metabolites can interfere with various metabolic processes and lead to cellular toxicity . Terephthalic acid is not significantly metabolized and remains largely unchanged in biological systems .

Transport and Distribution

Ethane-1,2-diol is readily absorbed and distributed throughout the body, including the liver, kidneys, and brain . It is transported via the bloodstream and can cross cellular membranes due to its small size and polar nature . Terephthalic acid, being less soluble, is primarily localized in the gastrointestinal tract and does not significantly distribute to other tissues .

Subcellular Localization

Ethane-1,2-diol and its metabolites can localize in various subcellular compartments, including the cytoplasm and mitochondria . These metabolites can disrupt mitochondrial function and lead to cellular damage . Terephthalic acid, due to its stability and low reactivity, does not significantly localize in subcellular compartments and remains largely extracellular .

Propriétés

IUPAC Name |

ethane-1,2-diol;terephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.C2H6O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;3-1-2-4/h1-4H,(H,9,10)(H,11,12);3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIBGDKNYYMMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O.C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-68-3, 9057-77-6, 68584-21-4 | |

| Record name | 1,4-Benzenedicarboxylic acid, polymer with 1,2-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarboxylic acid, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9057-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarboxylic acid, polymer with 1,2-ethanediol, mono[2-(C14-15-alkyloxy)ethyl] esters | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68584-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA, Available as oriented film or fiber; [HSDB] Clear to greyish-white pellets; Odorless; [DAK Americas MSDS] | |

| Record name | Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polyethylene terephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15087 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.38 | |

| Record name | POLYETHYLENE TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Offered as oriented film or fiber | |

CAS RN |

25038-59-9 | |

| Record name | Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYETHYLENE TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

265 °C | |

| Record name | POLYETHYLENE TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5S,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid](/img/structure/B1256246.png)

![methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(2R,3S,4S,5R,6R)-5-[2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1256256.png)

![10-[3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1256260.png)

![6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylic acid](/img/structure/B1256261.png)

![Pyrrolo[2,1-a]isoquinoline](/img/structure/B1256269.png)